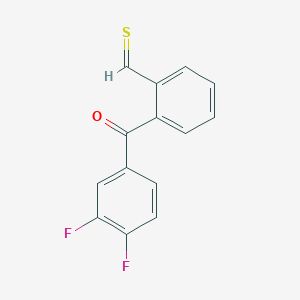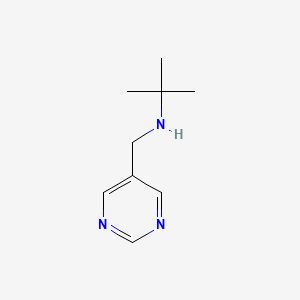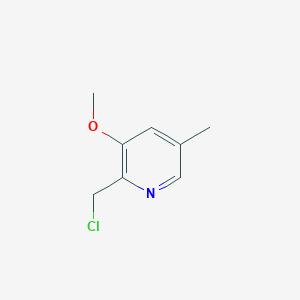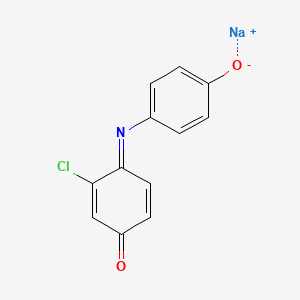![molecular formula C10H15NO2 B13007369 2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
2-Methyl-2-azaspiro[4.5]decane-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-azaspiro[45]decane-3,8-dione is a heterocyclic compound with a unique spiro structureIts molecular formula is C10H15NO2, and it has a molecular weight of 181.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione typically involves a multi-step process. One common method includes the reaction of a suitable precursor with reagents such as triethylamine and ethyl chloroformate under controlled conditions . The reaction is carried out in a solvent like dichloromethane at temperatures ranging from 20°C to 30°C. The overall yield of this synthesis is generally high, making it a cost-effective method .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk, catering to various industrial needs .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-3,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-2-azaspiro[4.5]decane-3,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and is used in pharmaceutical research.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its potential in treating inflammatory pain, this compound also has a spiro structure.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-3,8-dione is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-methyl-2-azaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(6-9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
Clave InChI |
HHTRJPDGUQPJSM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCC(=O)CC2)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)






![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)




![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
